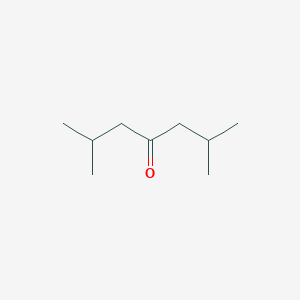
2,6-Dimethyl-4-heptanone
Cat. No. B141440
:
108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04825005
Procedure details


A stirred pressure reactor is charged with 183 ml of diisobutyl ketone. With stirring, 86.3 g of phenol (90%) are added. Then 103.8 g of 1,8-dichloroanthraquinone are added over 5 minutes and the reaction mixture is heated to boiling point. Distillation of water commences at 155° C. After 1.5 hours at this temperature, the reaction mixture is cooled to 35° C. and then 67 g of potassium carbonate are added. The batch is then heated to 160° C. over 90 minutes and allowed to react at this temperature for 1 hour. The reactor is then closed, heated to 175°-176° C. and kept at this temperature for 5 hours. After cooling to 30° C., the pressure in the reactor is reduced and the solvent is removed by distillation. To the reaction mixture are added 3 ml of 50% sodium hydroxide solution and the resultant 1,8-diphenoxyanthraquinone is isolated by filtration and vacuum dried, to give 141.0 g of a product with a titre of 86.2%, corresponding to a yield of 89.0%. The conversion is 99.9%.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:7][CH:8]([CH3:10])C)=[O:6])[CH:2](C)C.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl[C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3Cl)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[O:17]([C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3[O:6][C:5]3[CH:1]=[CH:2][CH:10]=[CH:8][CH:7]=3)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
183 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
86.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
103.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of water commences at 155° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
67 g of potassium carbonate are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The batch is then heated to 160° C. over 90 minutes
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at this temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactor is then closed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 175°-176° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept at this temperature for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture are added 3 ml of 50% sodium hydroxide solution
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)OC1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
